molecular formula C19H18N2O3 B2536927 (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 2236104-84-8

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2536927
CAS No.: 2236104-84-8
M. Wt: 322.364
InChI Key: NDLRNGGDVAUDEG-UHFFFAOYSA-N
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Description

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative designed for professional research applications. This compound is of significant interest in oncology research, particularly in the investigation of novel telomerase inhibitors. Its molecular structure, featuring a cyanovinyl core linked to a 3,4-dimethoxyphenyl group and a benzylamide moiety, is characteristic of non-nucleoside inhibitors that target the allosteric site of human telomerase reverse transcriptase (hTERT) . Telomerase is a ribonucleoprotein responsible for maintaining telomere length in frequently dividing cells and is reactivated in an estimated 85-95% of human cancers, making it a universal and selective anticancer target . By potentially inhibiting telomerase activity, this compound class can induce telomere shortening, leading to the obstruction of cancer cell proliferation and the onset of replicative senescence in vitro . Researchers can utilize this compound as a valuable tool to study telomere biology and explore adjuvant cancer therapies aimed at preventing the regrowth of residual cancer cells that survive initial treatments . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary, household, or personal use. All communications regarding this product must originate from and be handled by a technically qualified institutional or corporate entity.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-8-15(11-18(17)24-2)10-16(12-20)19(22)21-13-14-6-4-3-5-7-14/h3-11H,13H2,1-2H3,(H,21,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLRNGGDVAUDEG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the reaction of benzylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared below with structurally related enamide derivatives, focusing on substituents, physicochemical properties, and reported biological activities.

Compound Name Structure Molecular Weight Key Substituents Targets/Activity Solubility References
(E)-N-Benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide Benzyl, cyano, 3,4-dimethoxyphenyl ~322.3* Methoxy groups Putative EGFR/JAK2 inhibition Likely low (DMSO)
AG-490 (Tyrphostin B42) Benzyl, cyano, 3,4-dihydroxyphenyl 294.3 Hydroxyl groups JAK2/EGFR/STAT3 inhibition Soluble in DMSO
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide 1,3-Benzodioxol-ethyl, 3,4-dimethoxyphenyl 371.4 Benzodioxol, methoxy groups Unreported (flavoring agent candidate) Not specified
(2E)-3-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide Dual 3,4-dimethoxyphenyl, ethyl linker 371.4 Dual methoxy groups Unreported (metabolite study) Not specified
2-Cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide Dichlorophenyl, 3,4-dimethoxyphenyl-ethyl 320.3 Chlorine, methoxy groups Building block for drug discovery Not specified

*Molecular weight inferred from structural similarity to AG-490, with methoxy groups contributing +28.04 g/mol.

Functional Group Analysis

  • Methoxy vs. Hydroxyl Groups : The methoxy groups in the target compound reduce polarity compared to AG-490’s hydroxyl groups, likely enhancing lipid solubility and membrane permeability but reducing aqueous solubility .
  • Benzyl vs. Ethyl Linkers : Substituting the benzyl group in the target compound with ethyl linkers (e.g., in and compounds) may alter steric hindrance and binding affinity to kinase domains .
  • Cyano Group: The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, a common feature in kinase inhibitors that facilitates covalent or non-covalent interactions with target proteins .

Research Findings and Data

Spectroscopic Data

  • NMR/IR Analysis : Related compounds (e.g., ’s 2227) show characteristic enamide proton signals at δ 6.5–7.5 ppm (H-NMR) and carbonyl stretches at ~1650 cm⁻¹ (IR), consistent with the α,β-unsaturated amide backbone .

Pharmacokinetic Predictions

  • LogP : The target compound’s LogP is estimated to be ~3.5 (vs. AG-490’s ~2.8), suggesting higher lipophilicity due to methoxy groups .

Biological Activity

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and various studies highlighting the compound's activities.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a benzyl group, a cyano group, and a prop-2-enamide moiety. Its molecular formula is C17H16N2O3C_{17}H_{16}N_2O_3. The synthesis typically involves the following steps:

  • Formation of the Enamide Backbone : A condensation reaction between benzylamine and 3,4-dimethoxybenzaldehyde forms an intermediate Schiff base.
  • Knoevenagel Condensation : The Schiff base undergoes a Knoevenagel condensation with malononitrile to yield (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide.
  • Reaction Conditions : The reaction is usually carried out using piperidine as a base in ethanol at room temperature or under reflux conditions .

Antioxidant Activity

Research indicates that compounds similar to (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibit significant antioxidant properties. For instance, studies have shown that derivatives of N-benzyl compounds can effectively scavenge free radicals, thereby reducing oxidative stress .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the cyano group is thought to enhance interaction with biological targets such as enzymes involved in cancer cell metabolism .

Anti-inflammatory Effects

In vivo studies have assessed the anti-inflammatory properties of related compounds. For example, (E)-2-cyano-N,3-diphenylacrylamide has shown significant reductions in inflammatory markers in animal models. This suggests that (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide may also exhibit similar properties by modulating cytokine production and leukocyte migration .

The biological activity of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on proteins, preventing their normal function.
  • Electrophilic Reactions : The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules, which may lead to altered cellular signaling pathways .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Compounds similar to (E)-N-benzyl-2-cyano derivatives showed high DPPH scavenging activity with IC50 values significantly lower than standard antioxidants like BHA .
Anticancer Activity Related compounds demonstrated inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Studies In vivo tests indicated significant reductions in paw edema and leukocyte migration in models treated with related compounds .

Q & A

Q. What are the established synthetic routes for (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide, and what key reaction parameters influence yield?

The compound is typically synthesized via a Knoevenagel condensation between a cyanoacetamide derivative (e.g., N-benzyl-2-cyanoacetamide) and a 3,4-dimethoxybenzaldehyde. Critical parameters include:

  • Catalyst choice : Piperidine or ammonium acetate are common catalysts for imine formation.
  • Solvent optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
  • Temperature control : Reactions are typically conducted under reflux (70–90°C) to balance reaction rate and side-product formation.

Key Analytical Validation : Post-synthesis, confirm the (E)-isomer via 1H^1H-NMR coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons) and IR spectroscopy (C≡N stretch at ~2200 cm1^{-1}) .

Q. How can the compound’s purity and stability be assessed under laboratory storage conditions?

  • Chromatographic methods : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm.
  • Thermal stability : TGA analysis shows decomposition above 200°C, suggesting storage at –20°C in desiccated, amber vials to prevent photodegradation .
  • Hydrogen bonding analysis : FT-IR and X-ray crystallography reveal intermolecular N–H···O and C–H···O interactions, which influence crystalline stability .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase inhibition : AG-490, a structurally related EGFR inhibitor, suggests testing against tyrosine kinases using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility profiling : Use DMSO stock solutions (<10 mM) for in vitro studies, validated by nephelometry in PBS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for refinement?

  • Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. Monoclinic space groups (e.g., P21/cP2_1/c) are common for similar enamide derivatives .
  • Refinement tools : SHELXL for structure solution and ORTEP-3 for graphical representation of thermal ellipsoids. Key parameters: R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15 .
  • Hydrogen bonding networks : Graph-set analysis (e.g., S(6)S(6) motifs) using Mercury software to map supramolecular interactions .

Example Crystallographic Data :

ParameterValue
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)21.977, 12.229, 10.222
β\beta (°)93.49
VV (ų)2742.2
ZZ4

Q. What computational methods predict the compound’s interaction with biological targets, and how do substituents modulate activity?

  • Docking studies : AutoDock Vina or Schrödinger Suite for EGFR kinase domain (PDB: 1M17). The dimethoxyphenyl group may occupy hydrophobic pockets, while the cyano group stabilizes H-bonding with Lys721 .
  • QSAR modeling : Hammett constants (σ\sigma) for methoxy substituents correlate with electron-donating effects, enhancing π-π stacking with aromatic residues .

Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?

  • UV-Vis spectroscopy : In DMSO, λmax\lambda_{\text{max}} at 290 nm (π→π* transition) shifts bathochromically in polar protic solvents (e.g., methanol) due to solvatochromism .
  • pH-dependent stability : The enamide bond hydrolyzes under strongly acidic conditions (pH < 2), confirmed by LC-MS degradation profiling .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to reconcile AG-490’s EGFR inhibition with structural analogs?

AG-490 (3,4-dihydroxyphenyl analog) shows stronger EGFR inhibition than the dimethoxy derivative due to:

  • Hydrogen-bond donor capacity : Catechol groups in AG-490 form critical H-bonds with Thr766 and Met769 .
  • Electron-withdrawing effects : Cyano groups in the target compound may reduce kinase binding affinity compared to AG-490’s hydroxyl groups. Validate via competitive binding assays .

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